molecular formula C18H15N5O2 B2624127 N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396674-22-8

N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2624127
CAS RN: 1396674-22-8
M. Wt: 333.351
InChI Key: UVPNWOPLEPSLBT-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of the AKT enzyme. AKT is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, survival, and metabolism. In cancer cells, AKT is often overactivated, leading to uncontrolled growth and proliferation. N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide binds to the active site of AKT and inhibits its activity, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have other biochemical and physiological effects. Studies have shown that this compound can improve insulin sensitivity and glucose uptake in muscle cells, making it a potential treatment for type 2 diabetes. It has also been shown to have anti-inflammatory activity, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potency and specificity. It has been shown to have potent anti-cancer activity against several types of cancer cells, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can have toxic effects on normal cells at high concentrations, which could limit its use in certain experiments.

Future Directions

For research include the development of more potent and selective AKT inhibitors, investigation of its potential applications in other diseases, and further studies on its safety profile in humans.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves several steps. The first step is the reaction of 3-cyanophenylboronic acid with 2-bromo-1-phenylethanol in the presence of a palladium catalyst. The resulting compound is then reacted with sodium azide in the presence of copper sulfate to form the triazole ring. Finally, the carboxylic acid group is activated using a coupling reagent, and the amide bond is formed with the amine group. This method has been optimized to produce high yields of N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide with high purity.

Scientific Research Applications

N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells. It works by inhibiting the activity of a specific enzyme called AKT, which is involved in the growth and survival of cancer cells.

properties

IUPAC Name

N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-10-13-5-4-8-15(9-13)20-18(25)16-11-23(22-21-16)12-17(24)14-6-2-1-3-7-14/h1-9,11,17,24H,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPNWOPLEPSLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=CC(=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

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